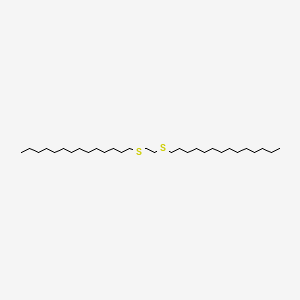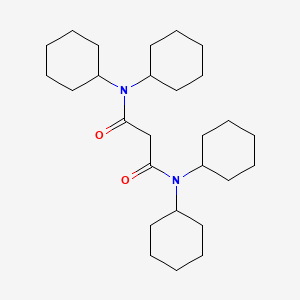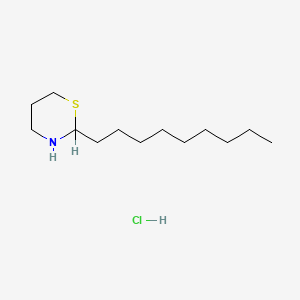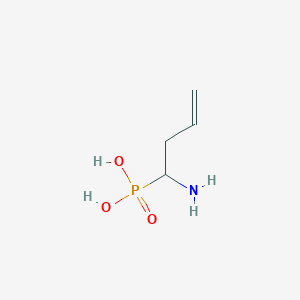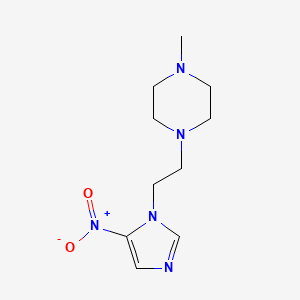![molecular formula C10H12N2O4 B14448480 4-[2-(5-Nitrofuran-2-yl)ethenyl]morpholine CAS No. 77324-85-7](/img/structure/B14448480.png)
4-[2-(5-Nitrofuran-2-yl)ethenyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(5-Nitrofuran-2-yl)ethenyl]morpholine is a compound that belongs to the class of nitrofuran derivatives. These compounds are known for their wide range of biological activities, including antibacterial, antifungal, and antiprotozoal properties . The presence of the nitrofuran moiety in the structure is crucial for its biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(5-Nitrofuran-2-yl)ethenyl]morpholine typically involves the reaction of 5-nitrofuran-2-carbaldehyde with morpholine under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(5-Nitrofuran-2-yl)ethenyl]morpholine undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitrofurans with different oxidation states.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-[2-(5-aminofuran-2-yl)ethenyl]morpholine .
Applications De Recherche Scientifique
4-[2-(5-Nitrofuran-2-yl)ethenyl]morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits antibacterial and antifungal properties, making it useful in microbiological studies.
Medicine: Due to its biological activity, it is investigated for potential therapeutic applications, including as an antimicrobial agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[2-(5-Nitrofuran-2-yl)ethenyl]morpholine involves the interaction with bacterial enzymes, leading to the inhibition of essential cellular processes. The nitrofuran moiety is reduced within the bacterial cell, generating reactive intermediates that cause damage to DNA and other cellular components . This multi-targeted approach reduces the likelihood of resistance development.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Nitrofurantoin
- Furazolidone
- Nitrofurazone
- Nifuroxazide
- Furaltadone
- Nifurtoinol
- Furazidin
- Difurazone
- Nifurquinazol
Uniqueness
4-[2-(5-Nitrofuran-2-yl)ethenyl]morpholine is unique due to its specific structural features, including the presence of the morpholine ring, which can enhance its solubility and bioavailability compared to other nitrofuran derivatives . This structural uniqueness contributes to its distinct biological activity and potential therapeutic applications.
Propriétés
Numéro CAS |
77324-85-7 |
|---|---|
Formule moléculaire |
C10H12N2O4 |
Poids moléculaire |
224.21 g/mol |
Nom IUPAC |
4-[2-(5-nitrofuran-2-yl)ethenyl]morpholine |
InChI |
InChI=1S/C10H12N2O4/c13-12(14)10-2-1-9(16-10)3-4-11-5-7-15-8-6-11/h1-4H,5-8H2 |
Clé InChI |
NAFMRLKCDXBBHQ-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C=CC2=CC=C(O2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


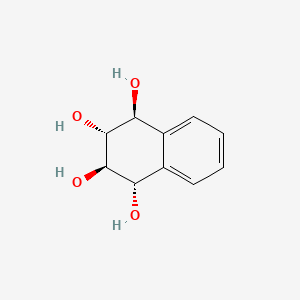
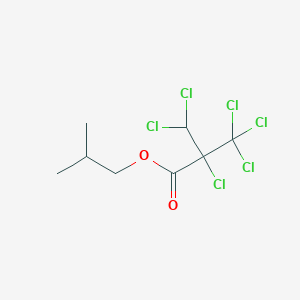

![2-methoxy-4-[(E)-pyridin-2-yliminomethyl]phenol](/img/structure/B14448425.png)
![1-Methyl-3-[(tetradecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14448427.png)
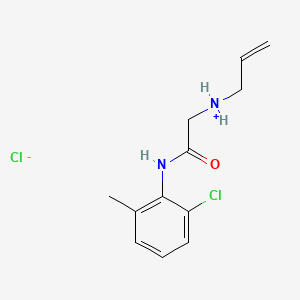
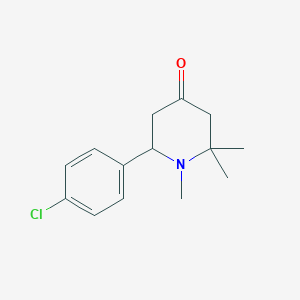

![1-Hexyl-4-[(Z)-(4-methylphenyl)-ONN-azoxy]benzene](/img/structure/B14448442.png)
